N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo various substitution reactions, especially at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The benzimidazole core allows it to interact with nucleotides and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]imidazol-6-yl)-2,6-difluoro-benzamide .
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine .
Uniqueness
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O2S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H27N3O2S/c1-31-21-14-12-20(13-15-21)26(30)28-23(16-17-32-2)25-27-22-10-6-7-11-24(22)29(25)18-19-8-4-3-5-9-19/h3-15,23H,16-18H2,1-2H3,(H,28,30) |
InChI Key |
ZUYBAFBQZTUBHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CCSC)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.